![molecular formula C10H14F3N3O2 B2355676 2,2,2-trifluoroethyl N-[2-(2-methylpropyl)-2,3-dihydro-1H-pyrazol-3-ylidene]carbamate CAS No. 1334027-70-1](/img/structure/B2355676.png)
2,2,2-trifluoroethyl N-[2-(2-methylpropyl)-2,3-dihydro-1H-pyrazol-3-ylidene]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,2,2-trifluoroethyl N-[2-(2-methylpropyl)-2,3-dihydro-1H-pyrazol-3-ylidene]carbamate” is a chemical compound with the molecular formula C7H12F3NO2 and a molecular weight of 199.17 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7H12F3NO2/c1-5(2)3-11-6(12)13-4-7(8,9)10/h5H,3-4H2,1-2H3, (H,11,12) .Applications De Recherche Scientifique
Synthesis and Characterization
Research into similar trifluoromethyl and pyrazole derivatives often focuses on the synthesis and characterization of these compounds. For example, the synthesis of trifluoromethyldiazirinylfiprole, a fipronil-based probe for the GABA receptor, illustrates the complex synthesis processes involved in creating fluorinated organic compounds with potential biological activity (Sammelson & Casida, 2003). Similarly, the study of frustrated Lewis pairs (FLPs) for dihydrogen activation highlights the intricate interactions between borane and carbenes, demonstrating the importance of structural variation in chemical reactivity and potential applications in catalysis (Kronig et al., 2011).
Potential Applications in Medicinal Chemistry
Several studies have explored the potential medicinal applications of compounds related to the specified chemical. For instance, the design, synthesis, and characterization of 1,2,3-triazolyl pyrazole derivatives as antimicrobial agents through a Vilsmeier–Haack reaction approach reveal how structural modifications can lead to significant biological activity, offering insights into the development of new antimicrobial agents (Bhat et al., 2016).
Applications in Organic Electronics and Catalysis
The development of pyrene-functionalized carbazole derivatives as non-doped blue emitters for OLEDs demonstrates the utility of such compounds in the field of organic electronics, showcasing their potential for creating efficient and stable light-emitting materials (Kotchapradist et al., 2013). Furthermore, the use of scandium trifluoromethanesulfonate as a highly active Lewis acid catalyst in the acylation of alcohols underscores the importance of these compounds in catalysis, particularly in improving reaction efficiencies and selectivities (Ishihara et al., 1996).
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N-[2-(2-methylpropyl)pyrazol-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3O2/c1-7(2)5-16-8(3-4-14-16)15-9(17)18-6-10(11,12)13/h3-4,7H,5-6H2,1-2H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIPVGJETWKNPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC=N1)NC(=O)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


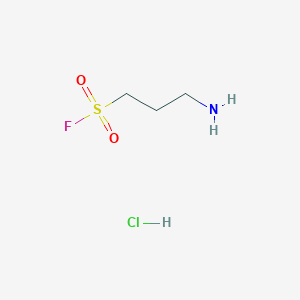
![4-butoxy-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2355598.png)
![3-butyl-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2355599.png)
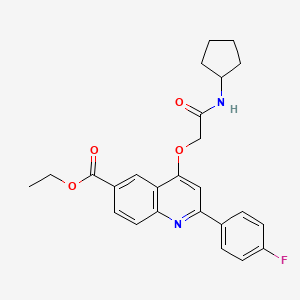
![2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2355604.png)
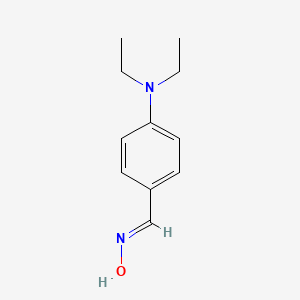

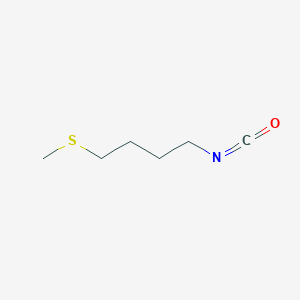
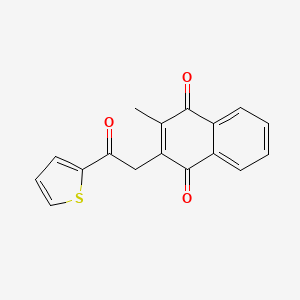
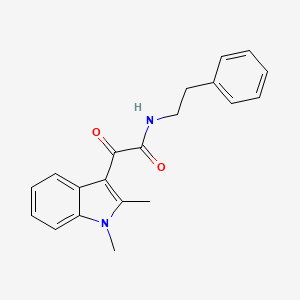
![2-(3,4-dimethyl-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2355613.png)
![rel-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B2355614.png)
![methyl 5-(2-methoxy-2-oxoethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2355615.png)